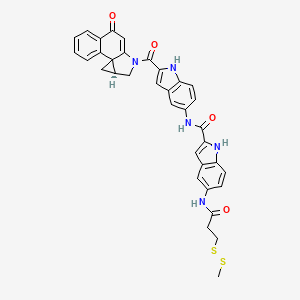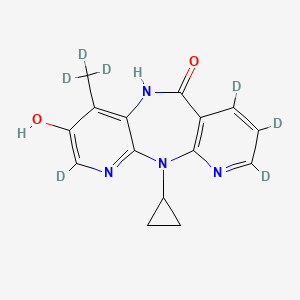
3-Hydroxy Nevirapine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Nevirapine-d7 is a deuterated derivative of 3-Hydroxy Nevirapine, a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
The synthesis of 3-Hydroxy Nevirapine-d7 involves the deuteration of 3-Hydroxy Nevirapine. This process typically includes the following steps:
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Analyse Des Réactions Chimiques
3-Hydroxy Nevirapine-d7 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Frémy’s salt, myeloperoxidase, tyrosinase, and lactoperoxidase.
Reaction Conditions: Aqueous medium, specific pH conditions, and controlled temperatures.
Major products formed from these reactions include quinoid derivatives and substituted products, which are often analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy .
Applications De Recherche Scientifique
3-Hydroxy Nevirapine-d7 is used in various scientific research applications, including:
Pharmacokinetic Studies: Due to its deuterated nature, it is used to study the metabolic pathways and pharmacokinetics of Nevirapine in biological systems.
Toxicology Research: It helps in understanding the toxicological effects of Nevirapine metabolites and their interactions with biological molecules.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometric analysis to quantify Nevirapine and its metabolites in biological samples.
Mécanisme D'action
The mechanism of action of 3-Hydroxy Nevirapine-d7 is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This binding disrupts the enzyme’s catalytic site, preventing the replication of the HIV-1 virus . The deuterated form is primarily used to study these mechanisms in a more stable and distinguishable manner .
Comparaison Avec Des Composés Similaires
3-Hydroxy Nevirapine-d7 can be compared with other similar compounds, such as:
2-Hydroxy Nevirapine: Another metabolite of Nevirapine that undergoes similar oxidative reactions but has different reactivity and product profiles.
Nevirapine: The parent compound, which is widely used in HIV-1 treatment.
Deuterated Analogues: Other deuterated analogues of Nevirapine and its metabolites, which are used for similar pharmacokinetic and toxicological studies.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and distinguishable mass spectrometric properties, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H14N4O2 |
|---|---|
Poids moléculaire |
289.34 g/mol |
Nom IUPAC |
2-cyclopropyl-5,12,13,14-tetradeuterio-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3,2D,3D,6D,7D |
Clé InChI |
DANIONWINZEYME-QLEDRMQUSA-N |
SMILES isomérique |
[2H]C1=C(C2=C(N=C1[2H])N(C3=NC(=C(C(=C3NC2=O)C([2H])([2H])[2H])O)[2H])C4CC4)[2H] |
SMILES canonique |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


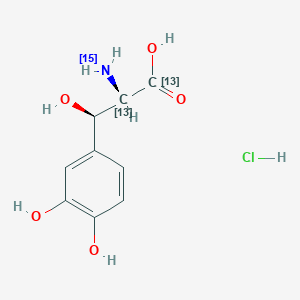
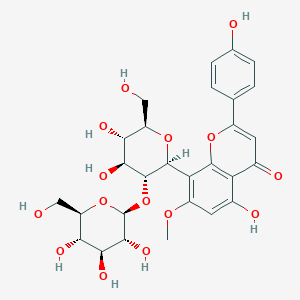
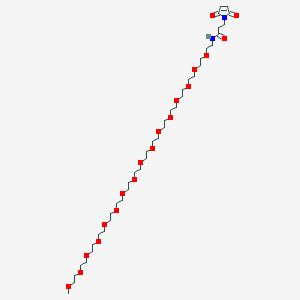
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
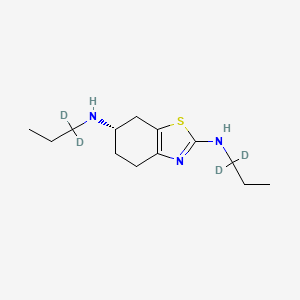
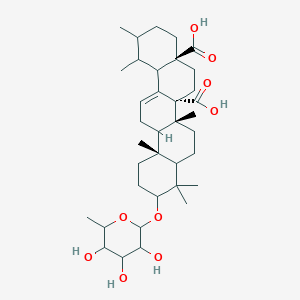
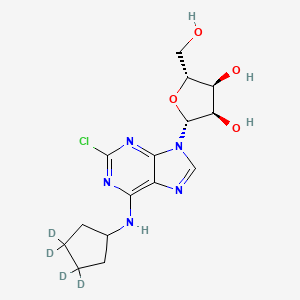
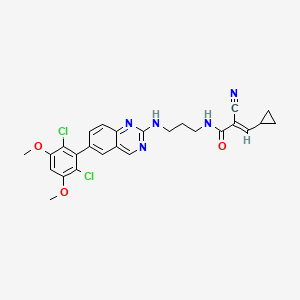
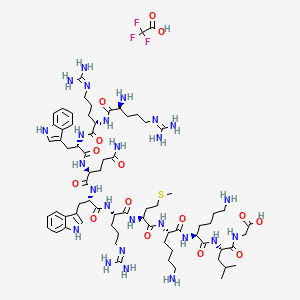
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
